molecular formula C16H14N4O2S B2476480 5-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]-2,1,3-benzothiadiazole CAS No. 2034472-17-6

5-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]-2,1,3-benzothiadiazole

Cat. No.: B2476480
CAS No.: 2034472-17-6
M. Wt: 326.37
InChI Key: UJYULLAFFJHECV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]-2,1,3-benzothiadiazole is a complex organic compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound features a benzothiadiazole core, which is known for its electronic properties, coupled with a pyrrolidine ring and a pyridinyl group, making it a versatile molecule for various chemical and biological studies.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]-2,1,3-benzothiadiazole typically involves multiple steps, starting with the preparation of the benzothiadiazole core. This can be achieved through the cyclization of o-phenylenediamine with sulfur and a suitable oxidizing agent. The pyrrolidine ring is then introduced via a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with the benzothiadiazole intermediate. Finally, the pyridinyl group is attached through an etherification reaction, using pyridine and a suitable base under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the purification steps are streamlined using techniques such as crystallization and chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]-2,1,3-benzothiadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications .

Scientific Research Applications

5-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]-2,1,3-benzothiadiazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]-2,1,3-benzothiadiazole apart is its unique combination of these three functional groups, which imparts distinct electronic, chemical, and biological properties. This makes it a valuable compound for a wide range of applications, from materials science to medicinal chemistry .

Properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-(3-pyridin-4-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S/c21-16(11-1-2-14-15(9-11)19-23-18-14)20-8-5-13(10-20)22-12-3-6-17-7-4-12/h1-4,6-7,9,13H,5,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJYULLAFFJHECV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=NC=C2)C(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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